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Compound of Interest

Compound Name: (S)-CR8

Cat. No.: B1681607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and

biological properties of (S)-CR8, a potent second-generation cyclin-dependent kinase (CDK)

inhibitor. This document details its mechanism of action, chemical properties, and relevant

experimental protocols for its study.

Core Chemical and Physical Properties
(S)-CR8, with the CAS number 1084893-56-0, is a synthetic purine derivative. It is the (S)-

enantiomer of CR8 and an analog of (R)-roscovitine.
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Property Value Reference

CAS Number 1084893-56-0 [1][2]

Molecular Formula C₂₄H₂₉N₇O [1][2]

Molecular Weight 431.5 g/mol [1]

IUPAC Name

(2S)-2-[[9-(1-methylethyl)-6-[[4-

(2-

pyridinyl)phenyl]methylamino]-

9H-purin-2-yl]amino]-1-butanol

Synonyms

(S)-2-(1-Ethyl-2-

hydroxyethylamino)-6-(4-(2-

pyridyl)benzyl)-9-

isopropylpurine

[1]

Appearance White to off-white solid [1]

Solubility Soluble in DMSO and ethanol [1]

Purity Typically >98% [1]

Storage
Store at -20°C, protected from

light and air
[1]

Biological Activity and Mechanism of Action
(S)-CR8 is a potent, cell-permeable, and selective inhibitor of several cyclin-dependent

kinases. Its primary mechanism of action involves the competitive inhibition of the ATP-binding

site on these kinases, leading to cell cycle arrest and induction of apoptosis.

Cyclin-Dependent Kinase Inhibition
(S)-CR8 exhibits potent inhibitory activity against multiple CDKs crucial for cell cycle

progression and transcription.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/pdf/In_Vitro_Kinase_Assay_Protocol_for_Cdk8_IN_9_A_Technical_Guide.pdf
https://www.kumc.edu/documents/flow/Annexin%20V_PI.pdf
https://www.benchchem.com/pdf/In_Vitro_Kinase_Assay_Protocol_for_Cdk8_IN_9_A_Technical_Guide.pdf
https://www.kumc.edu/documents/flow/Annexin%20V_PI.pdf
https://www.benchchem.com/pdf/In_Vitro_Kinase_Assay_Protocol_for_Cdk8_IN_9_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/In_Vitro_Kinase_Assay_Protocol_for_Cdk8_IN_9_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/In_Vitro_Kinase_Assay_Protocol_for_Cdk8_IN_9_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/In_Vitro_Kinase_Assay_Protocol_for_Cdk8_IN_9_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/In_Vitro_Kinase_Assay_Protocol_for_Cdk8_IN_9_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/In_Vitro_Kinase_Assay_Protocol_for_Cdk8_IN_9_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1681607?utm_src=pdf-body
https://www.benchchem.com/product/b1681607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Kinase IC₅₀ (µM) Reference

CDK1/cyclin B 0.15 [2]

CDK2/cyclin A 0.080 [2]

CDK2/cyclin E 0.060 [2]

CDK5/p25 0.12 [2]

CDK7/cyclin H >1 [3]

CDK9/cyclin T 0.11 [2]

Casein Kinase 1 (CK1) 0.6 [3]

DYRK1A 0.9 [3]

A Novel "Molecular Glue" Mechanism
Recent studies have unveiled a novel mechanism of action for CR8, classifying it as a

"molecular glue." In its CDK12-bound state, a solvent-exposed pyridyl moiety on (S)-CR8
induces the formation of a ternary complex between the CDK12-cyclin K and the DDB1, a

component of the CUL4-DDB1 ubiquitin ligase complex. This interaction occurs without the

need for a conventional substrate receptor and presents cyclin K for ubiquitination and

subsequent proteasomal degradation.[4][5][6]

Downregulation of MYCN and Mcl-1
(S)-CR8 has been shown to be particularly effective in neuroblastoma cells with MYCN

amplification. By inhibiting transcriptional CDKs such as CDK7 and CDK9, (S)-CR8 leads to a

rapid and significant downregulation of the short-lived MYCN oncoprotein.[1] This, in turn,

contributes to the induction of apoptosis. Furthermore, (S)-CR8 treatment leads to the

downregulation of the anti-apoptotic protein Mcl-1, further sensitizing cancer cells to apoptosis.

[7]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by (S)-CR8 and a general

experimental workflow for its characterization.
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Caption: (S)-CR8 inhibits key CDK/cyclin complexes, leading to cell cycle arrest.
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Caption: (S)-CR8 induces apoptosis by inhibiting CDK9, leading to decreased MYCN and Mcl-

1.
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Caption: (S)-CR8 acts as a molecular glue, promoting the degradation of Cyclin K.
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Caption: A general experimental workflow for characterizing the effects of (S)-CR8.

Experimental Protocols
The following are representative protocols for key experiments used to characterize (S)-CR8.

These should be optimized for specific experimental conditions.

In Vitro Kinase Assay
This protocol describes a luminescence-based assay to determine the IC₅₀ of (S)-CR8 against

a specific CDK.

Reagent Preparation:
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Prepare a 10 mM stock solution of (S)-CR8 in 100% DMSO.

Prepare a serial dilution of (S)-CR8 in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5,

20 mM MgCl₂, 0.1 mg/mL BSA).

Prepare a solution of the specific CDK/cyclin complex and its corresponding substrate

peptide in kinase assay buffer.

Prepare ATP solution in kinase assay buffer at a concentration close to the Kₘ for the

specific CDK.

Assay Procedure:

To a 384-well plate, add 5 µL of the diluted (S)-CR8 or vehicle control (DMSO).

Add 10 µL of the enzyme/substrate mixture to each well.

Incubate at room temperature for 10 minutes to allow for inhibitor binding.

Initiate the kinase reaction by adding 10 µL of the ATP solution.

Incubate at 30°C for 60 minutes.

Stop the reaction and detect the amount of ADP produced using a commercial

luminescence-based kit (e.g., ADP-Glo™) according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Data Analysis:

Calculate the percent inhibition for each (S)-CR8 concentration relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay in Neuroblastoma Cells
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This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to

quantify apoptosis in neuroblastoma cells treated with (S)-CR8 by flow cytometry.

Cell Culture and Treatment:

Culture neuroblastoma cells (e.g., SH-SY5Y) in appropriate media until they reach 70-80%

confluency.

Treat the cells with varying concentrations of (S)-CR8 or vehicle control (DMSO) for 24-48

hours.

Staining Procedure:

Harvest the cells by trypsinization and wash twice with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI

solution.

Incubate the cells at room temperature for 15 minutes in the dark.

Add 400 µL of 1X Annexin V binding buffer to each tube.

Flow Cytometry Analysis:

Analyze the stained cells by flow cytometry within one hour of staining.

Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set the

compensation and gates.

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic

(Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for MYCN and Mcl-1
This protocol details the detection of MYCN and Mcl-1 protein levels in neuroblastoma cells

following treatment with (S)-CR8.
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Cell Lysis and Protein Quantification:

Treat neuroblastoma cells with (S)-CR8 as described in the apoptosis assay protocol.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Quantify the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Protein Transfer:

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against MYCN, Mcl-1, and a loading

control (e.g., β-actin or GAPDH) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection and Analysis:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Quantify the band intensities and normalize to the loading control to determine the relative

changes in MYCN and Mcl-1 protein levels.
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Conclusion
(S)-CR8 is a highly potent and selective CDK inhibitor with significant potential in cancer

research and drug development. Its multifaceted mechanism of action, including the novel

"molecular glue" activity, makes it a valuable tool for studying cell cycle regulation and

apoptosis. The experimental protocols provided in this guide offer a starting point for

researchers to investigate the cellular and molecular effects of this promising compound.

Further research into its in vivo efficacy and safety profile is warranted to fully elucidate its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. kumc.edu [kumc.edu]

3. researchgate.net [researchgate.net]

4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC
[pmc.ncbi.nlm.nih.gov]

5. Nanosyn CDK biochemical in vitro assay [bio-protocol.org]

6. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

7. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and
Identification of First Small-Molecule Inhibitors [frontiersin.org]

To cite this document: BenchChem. [(S)-CR8: A Technical Guide to a Potent Cyclin-
Dependent Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681607#s-cr8-cas-number-and-chemical-properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1681607?utm_src=pdf-body
https://www.benchchem.com/product/b1681607?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/In_Vitro_Kinase_Assay_Protocol_for_Cdk8_IN_9_A_Technical_Guide.pdf
https://www.kumc.edu/documents/flow/Annexin%20V_PI.pdf
https://www.researchgate.net/figure/Start-to-finish-proteomic-analysis-workflow-The-steps-taken-for-experimental-design_fig5_282484694
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://bio-protocol.org/exchange/minidetail?id=2769605&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC8555461/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2020.00147/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2020.00147/full
https://www.benchchem.com/product/b1681607#s-cr8-cas-number-and-chemical-properties
https://www.benchchem.com/product/b1681607#s-cr8-cas-number-and-chemical-properties
https://www.benchchem.com/product/b1681607#s-cr8-cas-number-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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